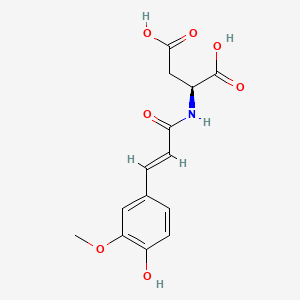
Feruloylaspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Feruloylaspartic acid, also known as N-feruloylaspartate, is an organic compound belonging to the class of aspartic acid derivatives. It is characterized by the presence of a ferulic acid moiety linked to aspartic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of feruloylaspartic acid typically involves the reaction of ferulic acid with aspartic acid. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between ferulic acid and aspartic acid. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Microorganisms capable of producing feruloyl esterase can be employed to catalyze the esterification of ferulic acid with aspartic acid. This method is advantageous due to its eco-friendly nature and potential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Feruloylaspartic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the ferulic acid moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the ferulic acid moiety can be reduced to form alcohols.
Substitution: The methoxy group in the ferulic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted phenolic compounds.
Applications De Recherche Scientifique
Feruloylaspartic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of natural products .
Mécanisme D'action
The mechanism of action of feruloylaspartic acid involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, it can modulate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, leading to anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferulic Acid: A phenolic compound with similar antioxidant properties.
Aspartic Acid: An amino acid involved in various metabolic pathways.
Cinnamic Acid: A related phenolic compound with similar chemical reactivity .
Uniqueness
Feruloylaspartic acid is unique due to its combined structural features of ferulic acid and aspartic acid, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
177715-70-7 |
|---|---|
Formule moléculaire |
C14H15NO7 |
Poids moléculaire |
309.27 g/mol |
Nom IUPAC |
(2S)-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H15NO7/c1-22-11-6-8(2-4-10(11)16)3-5-12(17)15-9(14(20)21)7-13(18)19/h2-6,9,16H,7H2,1H3,(H,15,17)(H,18,19)(H,20,21)/b5-3+/t9-/m0/s1 |
Clé InChI |
SLAOOTKASUKZIE-SGRBOOSSSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)NC(CC(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




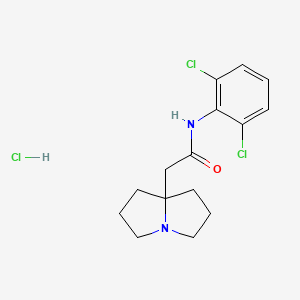

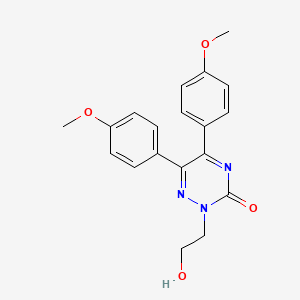
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
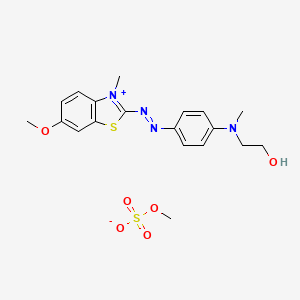

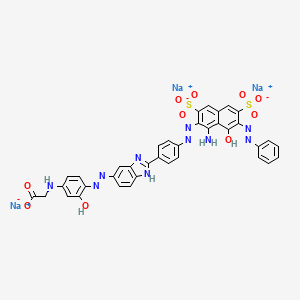

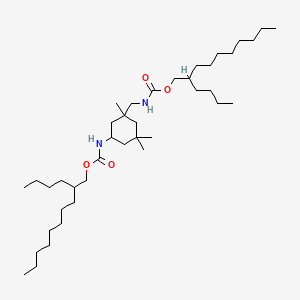
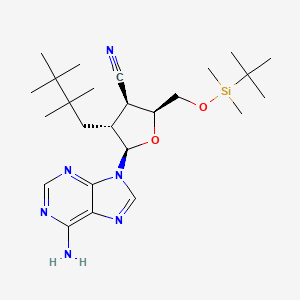
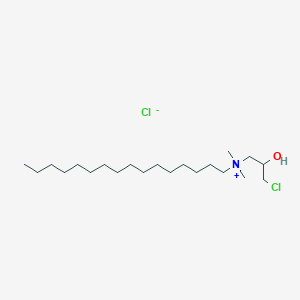
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)
